

"In vitro and in vivo studies using Methyl 2,4,6-trihydroxybenzoate"

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Compound of Interest

Compound Name: Methyl 2,4,6-trihydroxybenzoate

Cat. No.: B1580865

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Application Notes and Protocols for Methyl 2,4,6-trihydroxybenzoate

Disclaimer: Direct experimental data for **Methyl 2,4,6-trihydroxybenzoate** is limited in publicly available research. The following application notes and protocols are based on studies of structurally related compounds, such as its parent compound 2,4,6-trihydroxybenzoic acid and its ethyl ester, as well as general methodologies for assessing the bioactivities of phenolic compounds. These should be considered as starting points for research and may require optimization.

I. In Vitro Applications

A. Anticancer Activity: Cyclin-Dependent Kinase (CDK) Inhibition

Based on the known activity of its parent compound, 2,4,6-trihydroxybenzoic acid, as a CDK inhibitor, **Methyl 2,4,6-trihydroxybenzoate** can be investigated for its potential to inhibit cancer cell proliferation.

Table 1: Hypothetical IC₅₀ Values for **Methyl 2,4,6-trihydroxybenzoate** in CDK Inhibition Assays

Target CDK	Hypothetical IC50 (μM)
CDK1	350
CDK2	420
CDK4	500

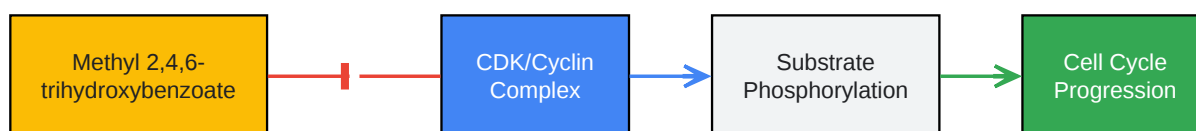
Protocol 1: In Vitro CDK Kinase Assay

This protocol is adapted from studies on 2,4,6-trihydroxybenzoic acid.

- Reagents and Materials:
 - Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1
 - Histone H1 as a substrate
 - [γ - 32 P]ATP
 - Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
 - **Methyl 2,4,6-trihydroxybenzoate** stock solution (in DMSO)
 - Phosphocellulose paper
 - 0.1% phosphoric acid solution
 - Scintillation counter
- Procedure:
 1. Prepare a reaction mixture containing the kinase buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).
 2. Add varying concentrations of **Methyl 2,4,6-trihydroxybenzoate** to the reaction mixture. Include a vehicle control (DMSO).

3. Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
4. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
5. Stop the reaction by spotting the mixture onto phosphocellulose paper.
6. Wash the paper multiple times with 0.1% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
7. Measure the incorporated radioactivity using a scintillation counter.
8. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Signaling Pathway Diagram: Postulated CDK Inhibition



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Caption: Postulated inhibition of CDK/Cyclin complexes by **Methyl 2,4,6-trihydroxybenzoate**.

B. Antioxidant Activity: DPPH Radical Scavenging Assay

As a phenolic compound, **Methyl 2,4,6-trihydroxybenzoate** is expected to possess antioxidant properties.[1] The DPPH assay is a common method to evaluate free radical scavenging activity.

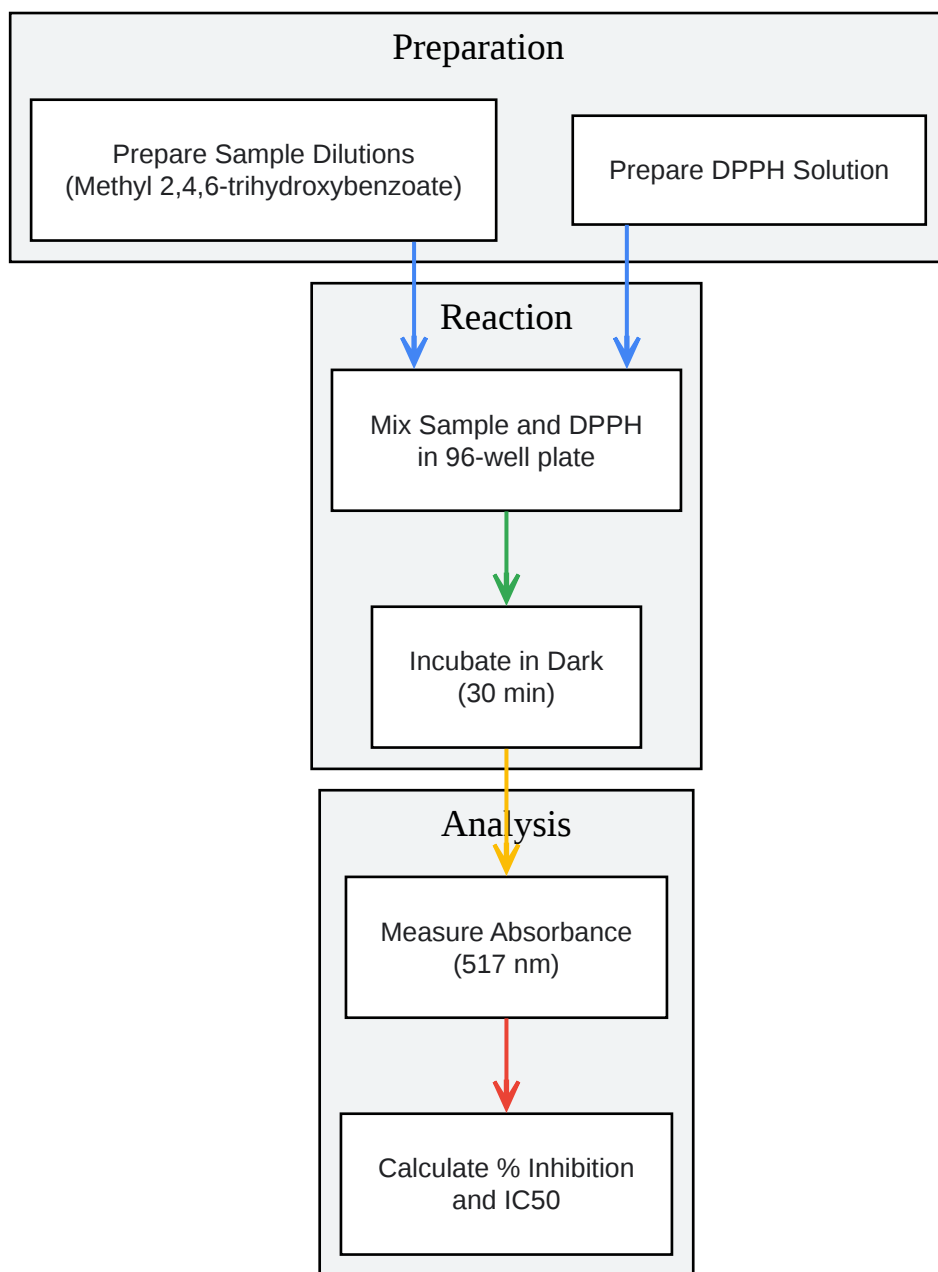
Table 2: Hypothetical Antioxidant Activity of **Methyl 2,4,6-trihydroxybenzoate**

Assay	Hypothetical IC ₅₀ (μg/mL)
DPPH Radical Scavenging	12.5

Protocol 2: DPPH Radical Scavenging Assay

- Reagents and Materials:
 - 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
 - **Methyl 2,4,6-trihydroxybenzoate** stock solution (in methanol or DMSO)
 - Ascorbic acid or Trolox as a positive control
 - Methanol
 - 96-well microplate
 - Microplate reader
- Procedure:
 1. Prepare serial dilutions of **Methyl 2,4,6-trihydroxybenzoate** and the positive control in methanol.
 2. In a 96-well plate, add a specific volume of the sample or control to the DPPH solution.
 3. Include a blank containing methanol and the sample (to account for sample color) and a control containing methanol and the DPPH solution.
 4. Incubate the plate in the dark at room temperature for 30 minutes.
 5. Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
 6. Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Experimental Workflow: DPPH Assay



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Caption: Workflow for determining antioxidant activity using the DPPH assay.

II. In Vivo Applications

A. Lipid-Lowering Activity

Based on the general characterization of **Methyl 2,4,6-trihydroxybenzoate** having lipid-lowering properties, in vivo studies in rodent models of hyperlipidemia can be conducted.^[1]

Table 3: Hypothetical In Vivo Efficacy in a High-Fat Diet-Induced Hyperlipidemic Mouse Model

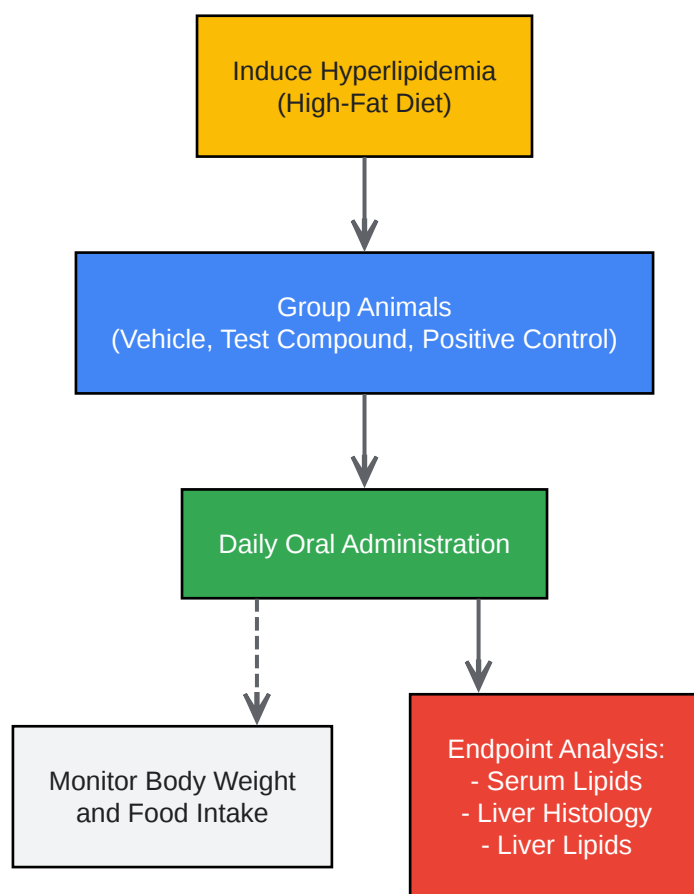
Treatment Group	Dose (mg/kg)	Serum Total Cholesterol (mg/dL)	Serum Triglycerides (mg/dL)
Vehicle Control	-	250 ± 20	180 ± 15
Methyl 2,4,6-trihydroxybenzoate	50	210 ± 18	150 ± 12
Methyl 2,4,6-trihydroxybenzoate	100	180 ± 15	125 ± 10
Positive Control (e.g., Atorvastatin)	10	150 ± 12	110 ± 8

Protocol 3: High-Fat Diet-Induced Hyperlipidemia Model in Mice

- Animal Model:
 - Use a suitable mouse strain (e.g., C57BL/6J).
 - Induce hyperlipidemia by feeding a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks).
- Compound Administration:
 - Prepare a formulation of **Methyl 2,4,6-trihydroxybenzoate** suitable for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1]
 - Administer the compound or vehicle control daily for a set duration (e.g., 4 weeks).
- Outcome Measures:
 - Monitor body weight and food intake regularly.

- At the end of the study, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, LDL-C, HDL-C).
- Harvest liver tissue for histological analysis (e.g., H&E staining for steatosis) and measurement of liver lipid content.

Logical Relationship: In Vivo Study Design



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References

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